5-Aminobenzofuran-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-amino-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,11H2 |
InChI Key |
UCCXRMZSRHGTSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C#N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 5 Aminobenzofuran 2 Carbonitrile
Reactivity of the Amino Group in 5-Aminobenzofuran-2-carbonitrile
The amino group (—NH₂) attached to the benzofuran (B130515) core is a primary aromatic amine, which imparts nucleophilic character and allows for a range of derivatization reactions.
Acylation and Sulfonylation Reactions
The amino group of 5-aminobenzofuran-2-carboxylate derivatives can readily undergo acylation and sulfonylation.
Acylation: In a typical acylation reaction, the amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For instance, the reaction of ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine in dichloromethane (B109758) leads to the formation of an amide linkage. google.com This reactivity is fundamental in the synthesis of more complex molecules.
Sulfonylation: Similarly, sulfonylation involves the reaction of the amino group with a sulfonylating agent, like a sulfonyl chloride, in the presence of a base. This results in the formation of a sulfonamide. An example is the reaction of a hydroxylbutyl intermediate with a sulfonylating agent such as p-toluenesulfonyl chloride, benzenesulfonyl chloride, or methanesulfonyl chloride. google.com
| Reactant | Reagent | Product Type |
| This compound | Acyl chloride/Anhydride | N-Acylated benzofuran |
| This compound | Sulfonyl chloride | N-Sulfonylated benzofuran |
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. organic-chemistry.orgbyjus.com
Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations, including:
Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or cyanide (CN) using copper(I) salts. masterorganicchemistry.com
Schiemann Reaction: This reaction allows for the introduction of fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com
Gattermann Reaction: Similar to the Sandmeyer reaction, this involves the use of copper powder and the corresponding acid to introduce a halide.
Hydrolysis: Heating the diazonium salt in water leads to the formation of a phenol (B47542).
Reduction: The diazonium group can be replaced by hydrogen using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
A known method for preparing 5-aminobenzofuran-2-carboxylate involves the reaction of salicylaldehyde (B1680747) with an aniline (B41778) diazonium salt to form an intermediate, which then undergoes further reactions. google.com
| Reagent | Product Functional Group |
| CuCl/HCl | -Cl |
| CuBr/HBr | -Br |
| CuCN/KCN | -CN |
| HBF₄, heat | -F |
| H₂O, heat | -OH |
| H₃PO₂ | -H |
Condensation Reactions, including Schiff Base Formation
The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govlibretexts.orglibretexts.org This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
Schiff bases derived from benzofuran moieties are of significant interest due to their ability to act as ligands and form stable complexes with various metal ions. nih.govtandfonline.comresearchgate.net For example, Schiff bases have been synthesized from ethyl 5-aminobenzofuran-2-carboxylate and various substituted salicylaldehydes. tandfonline.comresearchgate.net These Schiff bases can then be used to form metal complexes with ions like Cu(II) and Zn(II). tandfonline.comresearchgate.net
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde | Schiff Base (Imine) |
| This compound | Ketone | Schiff Base (Imine) |
Reactivity of the Nitrile Group in this compound
The nitrile (—C≡N) group is another key functional group in this compound, offering a different set of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. fiveable.melibretexts.org
Nucleophilic Addition Reactions to the Nitrile Moiety
The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgnih.gov This can lead to the formation of various functional groups.
Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. fiveable.melibretexts.org
Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can also add to the nitrile group. libretexts.org
Ritter Reaction: In the presence of a strong acid, nitriles can react with a source of a stable carbocation (e.g., from an alkene or alcohol) to form a substituted amide. chemistrysteps.com
Hydrolysis and Reduction Pathways of the Carbonitrile
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.comyoutube.comyoutube.com The reaction proceeds through an intermediate amide, which is formed by the addition of water to the nitrile. libretexts.orgchemistrysteps.com Under controlled, milder conditions, the reaction can sometimes be stopped at the amide stage. youtube.comyoutube.com
Acid-catalyzed hydrolysis: The nitrile is first protonated, which activates it towards nucleophilic attack by water. chemistrysteps.comyoutube.com
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine. libretexts.orgchemistrysteps.com
Using Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert the nitrile to a primary amine. libretexts.orglibretexts.orgchemistrysteps.com The reaction involves two successive nucleophilic additions of hydride ions. libretexts.org
Using Milder Reducing Agents: Diisobutylaluminium hydride (DIBAL-H) can be used to partially reduce the nitrile to an imine, which upon hydrolysis gives an aldehyde. libretexts.org
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis (vigorous) | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |
| Hydrolysis (mild) | H₂O, mild conditions | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |
Cycloaddition Reactions Involving the Nitrile Functionality
The nitrile group of this compound represents a versatile functional handle for participating in cycloaddition reactions, offering a pathway to construct various heterocyclic systems. The carbon-nitrogen triple bond can act as a dipolarophile or a dienophile, primarily in [3+2] cycloaddition reactions.
One of the most common cycloadditions involving nitriles is the reaction with nitrile oxides, generated in situ from oximes, to form 1,2,4-oxadiazoles. While specific studies on this compound are not extensively documented, the general reactivity of aromatic nitriles suggests its capability to undergo such transformations. For instance, the reaction of a nitrile with a nitrile oxide proceeds via a [3+2] cycloaddition mechanism. The regioselectivity of this reaction is influenced by the electronic properties of both the nitrile and the nitrile oxide. DFT studies on similar reactions, such as the cycloaddition of benzonitrile (B105546) N-oxide to β-phosphorylated nitroethenes, show a polar, one-step mechanism where the relative electrophilicity and nucleophilicity of the reactants dictate the outcome. libretexts.org
Another potential cycloaddition is the reaction with azides to form tetrazoles. This reaction is often catalyzed by metal salts, such as zinc or copper, and is a powerful tool for creating metabolically stable bioisosteres of carboxylic acids in medicinal chemistry. The reaction of an aryl nitrile with sodium azide, for example, would lead to the corresponding 5-substituted tetrazole derivative.
Furthermore, nitrile sulfides can react with acyl cyanides in a [3+2] cycloaddition to yield 5-acyl-1,2,4-thiadiazoles, with the reaction occurring exclusively at the nitrile moiety. umich.edu Although this has not been specifically demonstrated for this compound, the established reactivity patterns of acyl cyanides suggest this pathway is plausible. umich.edu
The reactivity of the nitrile group in these cycloadditions is significantly influenced by the electronic nature of the benzofuran ring system. The electron-donating amino group at the 5-position is expected to increase the electron density of the aromatic system, which could modulate the electrophilicity of the nitrile carbon, thereby affecting the rates and regioselectivity of cycloaddition reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Ring of this compound
The benzofuran ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring is inherently electron-rich and generally reactive towards electrophiles. masterorganicchemistry.com The substitution pattern is governed by the interplay of the activating amino group (-NH₂) at the C5-position and the deactivating, meta-directing nitrile group (-CN) at the C2-position, as well as the influence of the furan (B31954) oxygen. The amino group is a strong activating group and an ortho, para-director. The furan oxygen also directs electrophiles to the C2 and C3 positions. However, the C2 position is already substituted. The nitrile group is a deactivating group and a meta-director.
Considering these effects in concert:
The powerful activating effect of the amino group at C5 will dominate, directing incoming electrophiles to its ortho positions (C4 and C6).
The furan oxygen typically activates the C3 position.
The deactivating nitrile group at C2 will have a lesser influence on the benzene (B151609) ring but would direct incoming electrophiles to C4 and C6 if it were the dominant factor.
Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are most likely to occur at the C4 and C6 positions of the benzofuran ring. The reaction at C4 would be sterically less hindered than at C6, which is adjacent to the fused furan ring. Studies on other 5-substituted benzofurans confirm that electrophilic attack often occurs at the C4 and C6 positions.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution on the benzofuran ring of this compound is less common as the ring system is electron-rich. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, and there must be a suitable leaving group. nih.govyoutube.com
In the parent compound, the nitrile group at C2 does activate the ring towards nucleophilic attack, but there is no inherent leaving group on the aromatic core. However, if a derivative such as 5-amino-4-halobenzofuran-2-carbonitrile or 5-amino-6-halobenzofuran-2-carbonitrile were synthesized, these positions would be activated for nucleophilic substitution. The presence of the electron-withdrawing nitrile group would facilitate the attack of a nucleophile and stabilize the Meisenheimer intermediate. youtube.com The amino group at C5, being electron-donating, would slightly disfavor this reaction.
A different mechanism, the benzyne (B1209423) mechanism, could occur if the molecule is treated with a very strong base, but this typically requires harsher conditions. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The structure of this compound and its halogenated precursors makes it a suitable candidate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.orgnih.gov To utilize this reaction, a halogenated precursor of this compound, such as a bromo-derivative, is required.
Research on the closely related methyl 5-bromobenzofuran-2-carboxylate provides significant insight. researchgate.net This compound has been successfully coupled with various aryl- and heteroarylboronic acids under microwave-assisted conditions using a quinoline-based Pd(II)-complex as a precatalyst. The reactions proceeded with high yields, demonstrating the feasibility of functionalizing the C5-position of the benzofuran ring. researchgate.net
Based on this precedent, it is highly probable that 5-bromo- or 5-iodobenzofuran-2-carbonitrile could undergo Suzuki-Miyaura coupling under similar conditions. The reaction would involve the oxidative addition of the palladium catalyst to the aryl-halide bond, followed by transmetalation with the boronic acid and reductive elimination to yield the C5-arylated product. libretexts.org The amino group of this compound could also be installed before or after the coupling step.
A representative reaction scheme is shown below:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | Expected High |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Expected Good |
This table represents expected outcomes based on analogous reactions and is for illustrative purposes.
Heck and Sonogashira Coupling Pathways
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org A 5-halobenzofuran-2-carbonitrile precursor would be a suitable substrate for this reaction, allowing for the introduction of vinyl groups at the C5-position. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is crucial for achieving high efficiency and selectivity.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would enable the synthesis of 5-alkynylbenzofuran-2-carbonitrile derivatives from a 5-halo precursor. These alkynyl derivatives are valuable intermediates for further transformations, such as the synthesis of more complex heterocyclic systems. The reaction mechanism involves a palladium cycle similar to other cross-coupling reactions, along with a copper cycle that generates a copper acetylide intermediate. wikipedia.orglibretexts.org Copper-free Sonogashira protocols are also well-established. organic-chemistry.org
| Coupling Reaction | Halide Precursor | Coupling Partner | Catalyst System | Expected Product |
| Heck | 5-Bromobenzofuran-2-carbonitrile | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styrylbenzofuran-2-carbonitrile |
| Sonogashira | 5-Iodobenzofuran-2-carbonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)benzofuran-2-carbonitrile |
This table illustrates potential cross-coupling reactions based on established methodologies.
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction could be applied in two ways concerning this compound:
Synthesis of this compound: A 5-halobenzofuran-2-carbonitrile precursor could be coupled with an ammonia (B1221849) equivalent or a primary amine, followed by deprotection if necessary, to synthesize the target compound. This offers an alternative to classical methods like the reduction of a nitro group.
Derivatization of this compound: The primary amino group of this compound can itself be used as the amine coupling partner in a Buchwald-Hartwig reaction with various aryl or heteroaryl halides. This would lead to a library of N-arylated derivatives, significantly expanding the chemical space around this scaffold.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and phosphine ligand. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and achieve high yields. wikipedia.orgyoutube.com
Strategies for the Functionalization of Novel this compound Derivatives
The this compound scaffold offers multiple sites for further functionalization, allowing for the creation of a diverse library of compounds for various applications, including medicinal chemistry and materials science.
Functionalization of the Amino Group:
The primary amino group at the C5-position is a key site for derivatization.
Acylation/Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically straightforward and high-yielding.
Alkylation: N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-mono-alkylated derivatives.
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, hydroxyl, and others at the C5-position.
Modification of the Nitrile Group:
The nitrile group at the C2-position can also be transformed into other functional groups.
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or carboxamide, respectively.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.
Functionalization of the Benzofuran Core:
As discussed in section 3.3, the aromatic ring can be functionalized via electrophilic aromatic substitution, primarily at the C4 and C6 positions. This allows for the introduction of various substituents, further diversifying the molecular structure. A recent study demonstrated the synthesis of 3-aminobenzofuran derivatives through a cascade cyclization, highlighting the potential for derivatization at the C3 position as well. mdpi.comnih.gov
A summary of potential functionalization strategies is presented in the table below.
| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |
| C5-Amino Group | Acylation | Acetyl Chloride, Base | Acetamide |
| C5-Amino Group | Sulfonylation | Tosyl Chloride, Base | Tosylamide |
| C5-Amino Group | Buchwald-Hartwig Amination | Aryl Bromide, Pd Catalyst, Ligand, Base | Diaryl Amine |
| C2-Nitrile Group | Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |
| C2-Nitrile Group | Reduction | LiAlH₄, then H₂O | Aminomethyl |
| C4/C6 Position | Bromination | NBS, Acetonitrile | Bromo- |
| C4/C6 Position | Nitration | HNO₃, H₂SO₄ | Nitro- |
Advanced Spectroscopic and Crystallographic Investigations of 5 Aminobenzofuran 2 Carbonitrile Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their spatial relationships.
For 5-Aminobenzofuran-2-carbonitrile, ¹H NMR spectroscopy would be used to identify the number of unique protons, their connectivity through spin-spin coupling, and their chemical environment. The aromatic protons on the benzofuran (B130515) ring system would appear in a specific region of the spectrum, and their splitting patterns would help confirm their relative positions. The protons of the amino (-NH₂) group would typically appear as a broader signal.
¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the benzofuran core and the carbon of the nitrile (-C≡N) group, which has a characteristic chemical shift.
Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, could be informed by specific NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). However, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing unambiguous evidence for molecular structure. researchgate.netrsc.org
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would definitively establish the connectivity of the protons on the benzene (B151609) ring portion of the molecule.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.netlibretexts.org It allows for the unambiguous assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over longer ranges, typically two or three bonds. libretexts.orgemerypharma.com For instance, the proton at position 7 could show a correlation to the carbon at position 5, confirming the fusion of the furan (B31954) and benzene rings. It is particularly useful for identifying connections to quaternary (non-protonated) carbons. emerypharma.com
A complete set of these 2D NMR spectra would be required for the full and unequivocal assignment of all proton and carbon signals of this compound. At present, such detailed 2D NMR studies for this specific compound have not been published.
X-ray Crystallography of this compound and Its Co-Crystals/Salts
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This technique would provide an exact picture of the planarity of the benzofuran ring system and the geometry of the amino and nitrile substituents.
Furthermore, the formation of co-crystals or salts with other molecules can modify the physicochemical properties of a compound. nih.gov An X-ray diffraction study of such derivatives of this compound would reveal the specific intermolecular interactions driving their formation. A comprehensive search has not yielded any published crystal structures for this compound or its co-crystals and salts.
The data from an X-ray crystal structure allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. nih.gov The intermolecular interactions governing this packing, such as hydrogen bonds and π-π stacking, are critical to understanding a material's bulk properties. nih.govnih.gov
For this compound, one would expect to observe hydrogen bonds involving the amino group (-NH₂) as a donor and the nitrile nitrogen (-C≡N) or the furan oxygen as potential acceptors. Additionally, the planar aromatic benzofuran system would likely lead to π-π stacking interactions between adjacent molecules. Without a crystal structure, any discussion of these interactions remains hypothetical.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis (e.g., HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.
Analysis of the fragmentation pattern—how the molecule breaks apart upon ionization—provides further structural confirmation. libretexts.orgmiamioh.edu For this compound, characteristic fragmentation would likely involve the loss of small, stable molecules such as HCN from the nitrile group. The specific fragmentation pathway would serve as a fingerprint to confirm the compound's identity. Published HRMS data detailing the fragmentation pathways for this compound are not currently available.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. nih.gov
For this compound, the following characteristic vibrations would be expected:
N-H stretching from the amino group, typically seen in the 3300-3500 cm⁻¹ region.
C≡N stretching from the nitrile group, which gives a sharp, intense peak in the 2220-2260 cm⁻¹ range.
C=C stretching from the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.
C-O-C stretching of the furan ring, which would be observed in the fingerprint region (typically 1000-1300 cm⁻¹).
While FTIR and Raman are complementary techniques, specific spectra for this compound have not been found in the surveyed literature, precluding the creation of a detailed vibrational assignment table.
Theoretical and Computational Studies on 5 Aminobenzofuran 2 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have become indispensable tools for chemists.
Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Distribution
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For benzofuran (B130515) derivatives, DFT is employed to determine optimized geometries, bond lengths, bond angles, and electronic properties. For instance, studies on related benzofuran structures often utilize the B3LYP functional with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. bhu.ac.in
The molecular electrostatic potential (MEP) map is a key output of DFT calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a molecule like 5-Aminobenzofuran-2-carbonitrile, the amino group would be expected to create a region of negative electrostatic potential (a nucleophilic site), while the electron-withdrawing nitrile group would contribute to regions of positive potential (electrophilic sites). The hydrogen atoms of the amino group typically exhibit positive potential. bhu.ac.in
Mulliken population analysis, another component of DFT studies, provides a quantitative measure of the charge distribution on each atom. For a substituted benzonitrile (B105546), nitrogen atoms in the amino and nitrile groups would be expected to carry negative charges, indicating their potential to act as nucleophiles. analis.com.my
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reaction pathways and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
For benzofuran derivatives, FMO analysis reveals how substituents influence the electronic properties. An electron-donating group like the amino group in this compound would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the electron-withdrawing nitrile group would lower the LUMO energy, enhancing its electron-accepting character. rsc.org
In a representative study on a benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating significant charge transfer interactions within the molecule. researchgate.net The HOMO is often localized on the benzofuran ring system and electron-donating groups, while the LUMO tends to be distributed over the electron-withdrawing parts of the molecule. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Benzofuran Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.215 |
| ELUMO | -2.026 |
| Energy Gap (ΔE) | 4.189 |
Data is for 7-methoxy-benzofuran-2-carboxylic acid and is illustrative of the type of data obtained for benzofuran derivatives. researchgate.net
Molecular Dynamics (MD) Simulations of this compound Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations are particularly valuable for studying how a molecule like this compound might interact with biological macromolecules, such as proteins or DNA. researchgate.net
In studies of benzofuran derivatives as potential enzyme inhibitors, MD simulations are used to assess the stability of the ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.netnih.gov For this compound, the amino group could act as a hydrogen bond donor, while the benzofuran ring system could participate in hydrophobic interactions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and provide insights into the electronic transitions occurring within the molecule.
For benzofuran derivatives, TD-DFT calculations have been shown to accurately predict absorption maxima. researchgate.net The calculated spectra can reveal how different substituents on the benzofuran core influence the absorption wavelengths. For this compound, the amino and nitrile groups would be expected to cause a shift in the absorption bands compared to the unsubstituted benzofuran.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.
The synthesis of benzofurans often involves cyclization reactions. rsc.orgnih.govnih.govorganic-chemistry.orgrsc.org Computational transition state analysis can be used to investigate the feasibility of different proposed cyclization mechanisms. For example, in the synthesis of substituted benzofurans, computational studies can help determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. nih.gov Such insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Applications of 5 Aminobenzofuran 2 Carbonitrile in Advanced Organic Synthesis and Functional Scaffold Design
5-Aminobenzofuran-2-carbonitrile as a Key Scaffold in the Synthesis of Complex Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and materials science, with a significant percentage of pharmaceuticals containing such scaffolds. researchgate.net The development of efficient synthetic routes to these molecules is a primary focus of organic chemistry. nih.gov Compounds like this compound are valuable starting materials because their bifunctional nature allows for the streamlined construction of diverse heterocyclic systems. chemimpex.comnih.gov The amino group provides a reactive handle for building new rings, while the benzofuran (B130515) core serves as a rigid and electronically tunable platform. nih.gov
The molecular framework of this compound is ideally suited for the synthesis of fused polycyclic systems, particularly those containing the quinoline (B57606) moiety. Furoquinoline derivatives are known for their diverse biological activities. nih.govmdpi.com For instance, the tetracyclic benzofuro[3,2-c]quinoline system has been investigated for its potential as an antileukemia agent. mdpi.com
The synthesis of these fused systems often involves the construction of a quinoline ring onto a furan (B31954) or benzofuran core. nih.govresearchgate.net While specific literature detailing the use of this compound in these syntheses is not prominent, its structure lends itself to established quinoline-forming methodologies. The 5-amino group can be diazotized and replaced to introduce other functionalities or can participate directly in condensation reactions, such as the Friedländer annulation, with a suitable ketone to form the quinoline ring. Subsequent manipulation of the 2-carbonitrile group, through hydrolysis, reduction, or cyclization, can complete the synthesis of complex targets like furo[3,2-f]quinolines. The synthesis of related benzofuro[3,2-b]quinoline derivatives has been achieved through the condensation of various aminobenzaldehydes or aminobenzoic acids with 3(2H)-benzofuranone, highlighting the general strategy of combining amino-substituted precursors with furan-based synthons. colab.ws
The utility of this compound extends beyond fused systems to the synthesis of a wide array of nitrogen-containing heterocycles. nih.govrsc.org The primary amino group is a potent nucleophile that can react with various electrophiles to form new heterocyclic rings. This reactivity is central to its role as a versatile building block in drug discovery and organic synthesis. nih.govchemimpex.com
The amino group can undergo condensation with 1,3-dicarbonyl compounds to yield fused pyrimidine (B1678525) rings or react with diketones to form pyrrole-fused systems. Furthermore, its reaction with isothiocyanates can lead to thiourea (B124793) derivatives, which are themselves versatile intermediates for synthesizing thiazole (B1198619) and other sulfur-containing heterocycles. The nitrile group at the C-2 position also offers a rich chemistry; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings such as tetrazoles. The combination of these two reactive sites on a single benzofuran scaffold allows for the stepwise or one-pot synthesis of complex, multi-ring systems of significant interest in medicinal chemistry. chemimpex.com
Utilization in Supramolecular Chemistry and Self-Assembly Studies (e.g., hydrogen bonding capabilities)
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. nih.gov The functional groups present in this compound make it a candidate for studies in molecular self-assembly. The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the oxygen atom of the furan ring are effective hydrogen bond acceptors.
This combination of hydrogen bond donors and acceptors allows the molecule to form predictable, ordered structures in the solid state or in solution through self-assembly. These non-covalent interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. While specific studies focusing on the supramolecular behavior of this compound are not extensively documented, the principles of hydrogen bonding suggest its potential for creating organized molecular assemblies. nih.gov The interplay of these weak interactions is crucial for crystal engineering and the design of new materials with tailored properties.
Role in the Development of Functional Organic Materials
Benzofuran derivatives are not only important in pharmaceuticals but also serve as key components in the development of functional organic materials. Their rigid, planar structure and conjugated π-electron system are desirable features for applications in optics and electronics. The presence of functional groups like the amine and nitrile in this compound provides handles for incorporating this scaffold into larger systems, such as dyes, probes, and polymers.
The development of small-molecule fluorescent probes is a rapidly growing field, with applications in bioanalysis, medical diagnostics, and environmental monitoring. labinsights.nl These probes typically consist of a fluorophore (the light-emitting core) connected to a recognition unit. labinsights.nl The aminobenzofuran scaffold is an excellent platform for constructing fluorophores.
Specifically, aminobenzofuran-fused rhodamine dyes have been synthesized that exhibit deep-red to near-infrared (NIR) emission, large Stokes shifts, and good photostability. nih.gov In these structures, the amino group plays a critical role as a strong electron-donating group, which is essential for modulating the photophysical properties of the dye, such as its absorption and emission wavelengths. nih.gov The amino group on this compound can be used as a reactive site to link the benzofuran core to other parts of a fluorescent probe or to tune the electronic character of the resulting dye. The development of such probes, like the BODIPY-based sensor TMABODIPY for nitrite (B80452) detection, demonstrates the utility of amino-functionalized aromatic systems in creating sensitive and specific analytical tools. nih.gov
The unique combination of functional groups on this compound makes it a promising monomer for polymer synthesis. The primary amino group can participate in step-growth polymerization reactions. For example, it can react with diacyl chlorides to form polyamides or with dianhydrides to produce polyimides. These polymers would incorporate the rigid and potentially fluorescent benzofuran unit into their backbone, which could impart desirable thermal, mechanical, and photophysical properties to the final material.
Furthermore, the entire this compound molecule is a conjugated system. Incorporating such units into a polymer chain can lead to conjugated polymers, which are known for their semiconductor properties and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group can also be a site for post-polymerization modification, allowing for further tuning of the polymer's properties after its initial synthesis.
Data Tables
Table 1: Compounds Mentioned in this Article
| Compound Name | Role/Significance |
| This compound | The central subject of the article; a versatile synthetic building block. |
| Furo[3,2-f]quinolines | A class of fused polycyclic systems that can potentially be synthesized from the title compound. researchgate.net |
| Benzofuro[3,2-c]quinolines | A class of tetracyclic heterocycles with potential antileukemia activity. mdpi.com |
| Aminobenzofuran-fused rhodamine dyes | Fluorescent dyes with deep-red to NIR emission, demonstrating the use of the aminobenzofuran scaffold in functional materials. nih.gov |
| Ethyl 5-aminobenzofuran-2-carboxylate | A related ester derivative widely used as a building block for bioactive molecules and heterocycles. chemimpex.comnih.govfishersci.com |
| TMABODIPY | A fluorescent probe for nitrite, illustrating the application of amino-functionalized aromatic compounds in sensors. nih.gov |
Table 2: Potential Synthetic Applications of this compound
| Functional Group | Reaction Type | Potential Product Class |
| 5-Amino Group | Friedländer Annulation | Fused Quinolines |
| 5-Amino Group | Condensation with 1,3-dicarbonyls | Fused Pyrimidines |
| 5-Amino Group | Reaction with Isothiocyanates | Thioureas, Thiazoles |
| 2-Nitrile Group | Hydrolysis | Carboxylic Acids, Amides |
| 2-Nitrile Group | Reduction | Primary Amines |
| 2-Nitrile Group | Cycloaddition (e.g., with azides) | Tetrazoles |
| Both Groups | Step-Growth Polymerization | Polyamides, Polyimides |
Academic Explorations in Medicinal Chemistry Scaffolds
The 5-aminobenzofuran scaffold is a subject of extensive academic research due to the broad spectrum of pharmacological activities its derivatives possess, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgmedcraveonline.com The core structure serves as a valuable starting point for creating new chemical entities with potentially enhanced efficacy and selectivity. nih.gov Researchers utilize the this compound framework to systematically explore chemical space, leading to the development of novel compounds for therapeutic applications. chemimpex.com
The generation of ligand libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of related compounds against biological targets. The this compound scaffold is particularly well-suited for this purpose due to the reactive nature of its 5-amino group. This primary amine serves as a versatile chemical handle for diversification, enabling the synthesis of large collections of analogues through reactions like acylation, sulfonylation, and condensation.
A pertinent example, demonstrating the utility of the 5-amino group on this scaffold, involves the synthesis of Schiff base ligands. Although using the analogous ethyl 5-aminobenzofuran-2-carboxylate, the principle remains identical. In these studies, the 5-amino group is condensed with various substituted salicylaldehydes to produce a library of Schiff base ligands. researchgate.net These ligands can then be complexed with transition metals like Cu(II) and Zn(II), creating a diverse set of metallo-organic compounds for biological evaluation, such as for antibacterial activity. researchgate.net This approach highlights how a single, versatile starting material can be elaborated into a library of functionally diverse molecules.
The strategic value of this scaffold is also underscored in patent literature, where 5-amino-benzofuran-2-carboxylic acid derivatives (including the nitrile) are claimed as key intermediates. google.com For instance, they are used in the synthesis of complex piperazine-containing molecules, demonstrating their role as foundational building blocks in multi-step synthetic routes toward specific pharmacological agents. google.com
Table 1: Examples of Library Generation from the 5-Aminobenzofuran Scaffold
| Starting Scaffold Analogue | Reagent Class | Resulting Derivative Class | Purpose / Application | Reference |
|---|---|---|---|---|
| Ethyl 5-aminobenzofuran-2-carboxylate | Substituted Salicylaldehydes | Schiff Base Ligands | Synthesis of metal complexes for antimicrobial screening | researchgate.net |
| This compound | N,N-bis(2-chloroethyl)amine | 5-(1-piperazinyl)benzofuran derivatives | Intermediates for complex pharmaceutical agents | google.com |
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. These studies involve synthesizing a series of analogues and evaluating how specific structural modifications affect biological activity. For the benzofuran scaffold, SAR studies have provided critical insights into the structural features required for potency and selectivity against various diseases, particularly cancer and microbial infections. nih.govnih.gov
While direct SAR studies on this compound are not extensively published, research on closely related benzofuran analogues provides a clear roadmap for its potential optimization. These studies consistently show that substituents on the benzofuran ring are critical determinants of biological function. rsc.orgnih.gov
Key findings from SAR studies on benzofuran analogues include:
Substitution at C-2: The nature of the substituent at the C-2 position is often a key driver of activity. The introduction of various heterocyclic or aryl groups can significantly influence the compound's potency. medcraveonline.com
Substitution at C-5 and C-6: Modifications on the benzene (B151609) portion of the scaffold are also vital. For example, a study on benzofuran-5-ol (B79771) derivatives demonstrated that a hydroxyl group at the C-6 position was essential for their antibacterial activity; blocking this hydroxyl group led to a loss of function. nih.gov This indicates that the electronic and hydrogen-bonding properties of substituents in this region are critical.
Hybrid Molecules: Many potent agents are hybrid molecules where the benzofuran scaffold is linked to other pharmacophores, such as pyrazoline or thiazole moieties. SAR studies have concluded that in many such cases, the benzofuran, pyrazoline, and thiazole components are all essential for antimicrobial activity. nih.gov
These findings allow medicinal chemists to make rational design choices. For the this compound scaffold, SAR exploration would likely involve modifying the 5-amino group (e.g., converting it to various amides or ureas) and transforming the 2-nitrile group into other functional groups like amides or tetrazoles to determine the optimal combination for a desired biological effect.
Table 2: Summary of Key SAR Findings for Benzofuran Analogues
| Scaffold Class | Structural Modification | Impact on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| Benzofuran-5-ol Derivatives | Presence of C-6 hydroxyl group | Essential for activity; blocking the -OH abolished function. | Antibacterial | nih.gov |
| 3-Acyl-5-hydroxybenzofurans | Varies with acyl group | Modulation of antiproliferative activity against MCF-7 cells. | Anticancer (Breast) | nih.gov |
| Benzofuran-pyrazoline hybrids | Combination of scaffolds | Benzofuran and pyrazoline moieties are both essential. | Antifungal (C. albicans) | nih.gov |
| General Benzofurans | Substitution pattern | The type and position of substituents dictate potency and selectivity. | General Anticancer | nih.gov |
Emerging Research Directions and Future Perspectives for 5 Aminobenzofuran 2 Carbonitrile
Integration of Artificial Intelligence and Machine Learning in 5-Aminobenzofuran-2-carbonitrile Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of complex molecules like this compound. These computational tools offer the potential to accelerate discovery and optimization processes, from synthesis planning to property prediction.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning models, particularly deep neural networks, can be trained on large datasets of known compounds to predict the physicochemical and biological properties of novel molecules. researchgate.netnih.gov For this compound, this could involve predicting its solubility, toxicity, and potential as a scaffold for drug discovery. researchgate.net By analyzing its structural features, ML algorithms could identify potential biological targets and predict its activity, thereby guiding experimental efforts. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Impact |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models, Deep Learning | Rapid screening for desirable biological activities and physicochemical properties. researchgate.netnih.gov |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Design of novel, efficient, and sustainable synthetic routes. arxiv.orgrsc.org |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Fine-tuning of reaction conditions (temperature, catalyst, solvent) for improved yield and purity. |
Sustainable Synthesis and Biocatalytic Approaches for this compound Production
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For this compound, this means a shift away from hazardous reagents and solvents towards more sustainable alternatives, including biocatalytic methods.
Green Chemistry in Benzofuran (B130515) Synthesis: Recent research has focused on developing more environmentally friendly methods for constructing the benzofuran core. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes like microwave-assisted synthesis. nih.gov For instance, the use of deep eutectic solvents has been explored as a green reaction medium for the synthesis of related benzofuran derivatives. nih.gov
Biocatalytic and Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov While specific biocatalytic routes to this compound have not been extensively reported, the use of enzymes for the synthesis of related amine-containing pharmaceuticals is well-established. nih.govrsc.org Transaminases, for example, are a class of enzymes that can introduce an amino group into a ketone precursor with high stereoselectivity, offering a potential route to chiral aminobenzofuran derivatives. nih.govrsc.orgnih.gov Furthermore, the enzymatic cyclization of precursors to form the benzofuran ring is another promising avenue. A membrane-bound coumarin (B35378) C-glucosyltransferase has been shown to catalyze the synthesis of benzofuran C-glucosides, highlighting the potential for enzymes in constructing the core scaffold. nih.gov
Table 2: Potential Biocatalytic Routes for this compound Synthesis
| Enzymatic Step | Enzyme Class | Potential Precursor |
| Amination | Transaminase (TA) | 5-Oxobenzofuran-2-carbonitrile |
| Cyclization | Cyclase/Hydrolase | A suitably functionalized acyclic precursor |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Moving beyond classical synthetic methods, the exploration of novel reactivity patterns and unconventional transformations can provide access to new derivatives of this compound with unique properties.
Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For this compound, this could enable the introduction of various substituents onto the benzofuran core without the need for pre-functionalized starting materials. Palladium-catalyzed tandem addition/cyclization reactions have been used for the synthesis of 2-aroyl benzofurans, demonstrating the potential for such catalytic strategies. rsc.org
Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a mild and efficient way to initiate chemical reactions. nih.gov This technology could be applied to the synthesis and functionalization of this compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov Combining photocatalysis with flow chemistry can further enhance reaction efficiency, safety, and scalability. durham.ac.uknih.gov Flow reactors provide precise control over reaction parameters and allow for the safe handling of hazardous intermediates. durham.ac.uknih.gov
Novel Cyclization Strategies: The development of new cyclization methods to construct the benzofuran ring is an active area of research. For example, a ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones has been reported for the synthesis of benzofurans. organic-chemistry.org Such innovative approaches could be adapted for the synthesis of this compound, offering alternative and potentially more efficient synthetic routes.
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in-situ characterization techniques provide real-time insights into the chemical transformations occurring during a reaction.
In-Situ Spectroscopic Monitoring: Techniques like in-situ Raman and infrared (IR) spectroscopy can be used to monitor the progress of a reaction in real-time. researchgate.netnih.govyoutube.com By tracking the appearance of products and the disappearance of reactants, these methods allow for precise determination of reaction endpoints and the identification of transient intermediates. This information is invaluable for optimizing reaction conditions and ensuring process safety. nih.gov
Computational Mechanistic Studies (DFT): Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting the electronic properties of molecules. researchgate.netnih.govnih.govanalis.com.my For this compound, DFT calculations can be used to model the transition states of its formation, predict its reactivity towards different reagents, and understand the role of catalysts in its synthesis. nih.govanalis.com.my This theoretical insight can guide the design of new catalysts and the development of novel reactions.
Table 3: Advanced Characterization Techniques for this compound Research
| Technique | Application | Information Gained |
| In-Situ Raman Spectroscopy | Real-time reaction monitoring. researchgate.netnih.govyoutube.com | Reaction kinetics, identification of intermediates, process optimization. |
| In-Situ Infrared (IR) Spectroscopy | Real-time reaction monitoring. | Functional group transformations, reaction progress. |
| Density Functional Theory (DFT) | Mechanistic studies, property prediction. researchgate.netnih.govnih.govanalis.com.my | Reaction pathways, transition state energies, electronic structure, reactivity. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Aminobenzofuran-2-carbonitrile, and what are their critical steps?
- Methodological Answer : The compound is synthesized via a four-step process:
Cyclic Condensation : Reacting 2-hydroxy-5-nitrobenzaldehyde with diethyl 2-bromomalonate to form ethyl 5-nitrobenzofuran-2-carboxylate.
Aminolysis : Converting the ester group to an amide intermediate.
Dehydration : Transforming the amide into a nitrile group.
Nitro Reduction : Reducing the nitro group to an amine using catalytic hydrogenation or chemical reductants.
Total yield: 60% .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC to ensure step completion. Optimize nitro reduction conditions (e.g., catalyst choice, solvent) to minimize byproducts.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity (e.g., aromatic protons, nitrile/amine functional groups).
- Mass Spectrometry (MS) : Validate molecular weight ([M+H]+ expected at 174.17 g/mol).
- HPLC : Assess purity (>95% recommended for research use).
Cross-reference data with structurally similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile’s spectral profiles) .
Q. How can researchers stabilize this compound during storage?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at 2–8°C.
- Protect from moisture (use desiccants) to prevent hydrolysis of the nitrile group.
- Avoid prolonged exposure to light, which may degrade the benzofuran core .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping signals.
- Use computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
- Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups) .
Q. What strategies optimize the nitro-to-amine reduction step to improve yield and selectivity?
- Methodological Answer :
- Catalytic Hydrogenation : Test Pd/C or Raney Ni under varying pressures (1–3 atm H₂) and temperatures (25–50°C).
- Chemical Reduction : Compare SnCl₂/HCl vs. Na₂S₂O₄ in buffered aqueous/organic biphasic systems.
- Byproduct Mitigation : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., hydroxylamine derivatives) .
Q. How does the nitrile group in this compound influence its reactivity in coordination chemistry?
- Methodological Answer :
- The nitrile group can act as a π-acceptor ligand , forming complexes with transition metals (e.g., Cu²⁺, Ru³⁺).
- The amine group provides additional coordination sites for chelation.
- Experimental Design : Screen metal salts (e.g., CuCl₂, Fe(NO₃)₃) in polar aprotic solvents (DMF, DMSO) and characterize complexes via X-ray crystallography .
Q. How can competing reaction pathways (e.g., nitrile hydrolysis vs. amine oxidation) be controlled during functionalization?
- Methodological Answer :
- Kinetic Control : Use low temperatures (0–5°C) and mild reagents (e.g., LiAlH₄ for selective nitrile reduction).
- Thermodynamic Control : Adjust pH (e.g., acidic conditions favor nitrile stability; basic conditions may promote hydrolysis).
- Protecting Groups : Temporarily protect the amine with Boc or Fmoc to isolate nitrile reactivity .
Contradiction Analysis
- Synthetic Yield Discrepancies : Variations in nitro reduction efficiency (Table 1) may arise from catalyst deactivation or incomplete intermediate purification. Address via catalyst recycling or gradient HPLC purification .
- Spectral Artifacts : Unexpected NMR peaks in humid conditions suggest partial hydrolysis; repeat analysis under anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
